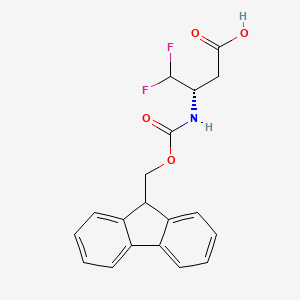
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains two fluorine atoms, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the use of the Arndt-Eistert protocol, which allows for the homologation of α-amino acids to β-amino acids. This method involves the conversion of an α-amino acid to its corresponding diazoketone, followed by a Wolff rearrangement to yield the β-amino acid . The Fmoc group is introduced to protect the amino group during these reactions.
Analyse Chemischer Reaktionen
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Hydrolysis: The Fmoc protecting group can be removed under basic conditions, typically using piperidine in a solvent like dimethylformamide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used to study the effects of fluorine substitution on the biological activity of amino acids and peptides.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, allowing for the selective formation of peptide bonds. The presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its stability and biological activity.
Vergleich Mit ähnlichen Verbindungen
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-difluorobutanoic acid can be compared with other Fmoc-protected amino acids, such as:
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tritylthio)hexanoic acid
These compounds share the Fmoc protecting group but differ in their side chains and fluorine content. The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly alter the compound’s chemical and biological properties.
Eigenschaften
Molekularformel |
C19H17F2NO4 |
|---|---|
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorobutanoic acid |
InChI |
InChI=1S/C19H17F2NO4/c20-18(21)16(9-17(23)24)22-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,18H,9-10H2,(H,22,25)(H,23,24)/t16-/m0/s1 |
InChI-Schlüssel |
CWAYILOWQUHRQH-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(F)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


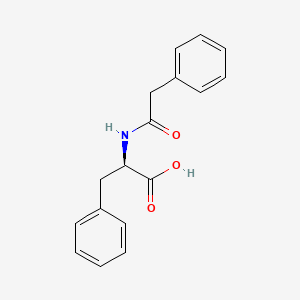
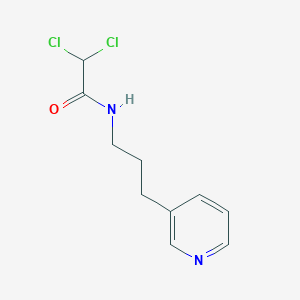
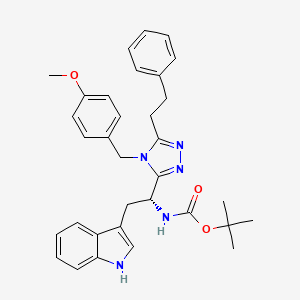
![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12960953.png)
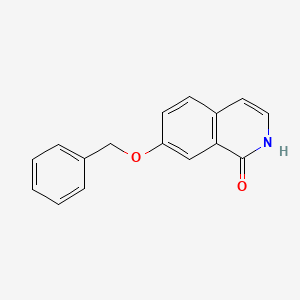


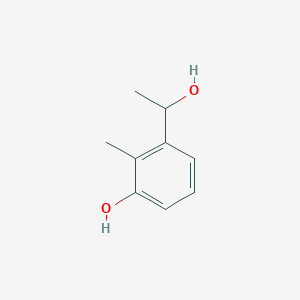
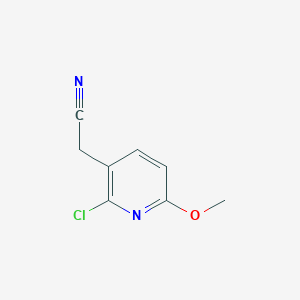
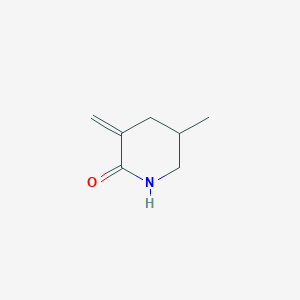
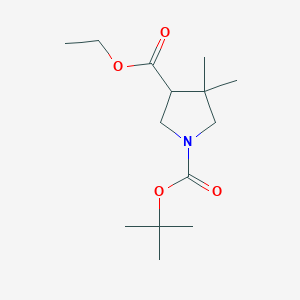
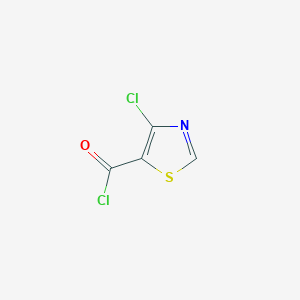
![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)
